molecular formula C29H27N5O6S B12396298 BRD4 Inhibitor-26

BRD4 Inhibitor-26

Cat. No.: B12396298
M. Wt: 573.6 g/mol
InChI Key: SUMJFWHWPZJWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD4 Inhibitor-26 is a small-molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. BRD4 has been implicated in various diseases, including cancer and inflammation, making it an attractive target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRD4 Inhibitor-26 typically involves the construction of a benzo[d]isoxazole scaffold. The synthetic route includes several key steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing continuous flow chemistry to enhance yield and purity. The process also involves rigorous quality control measures to ensure consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

BRD4 Inhibitor-26 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .

Scientific Research Applications

BRD4 Inhibitor-26 has a wide range of scientific research applications:

Mechanism of Action

BRD4 Inhibitor-26 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This disruption inhibits the recruitment of transcriptional machinery to chromatin, leading to the downregulation of oncogenes and other genes involved in cell proliferation and survival. Additionally, this compound has been shown to interfere with DNA damage response pathways, further contributing to its anticancer effects .

Comparison with Similar Compounds

BRD4 Inhibitor-26 can be compared with other BRD4 inhibitors, such as:

This compound is unique due to its specific binding mode, which may offer advantages in terms of selectivity and efficacy. Its distinct chemical structure also allows for the exploration of novel therapeutic applications and combination therapies .

Properties

Molecular Formula

C29H27N5O6S

Molecular Weight

573.6 g/mol

IUPAC Name

(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methyl 2-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]acetate

InChI

InChI=1S/C29H27N5O6S/c1-16-11-19(27-30-28(36)24-20-9-10-33(3)13-22(20)41-29(24)31-27)12-17(2)26(16)39-15-23(35)38-14-21-25(32-40-34(21)37)18-7-5-4-6-8-18/h4-8,11-12H,9-10,13-15H2,1-3H3,(H,30,31,36)

InChI Key

SUMJFWHWPZJWDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)OCC2=[N+](ON=C2C3=CC=CC=C3)[O-])C)C4=NC5=C(C6=C(S5)CN(CC6)C)C(=O)N4

Origin of Product

United States

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